N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 4-chlorobenzyl group attached to the acetamide nitrogen and a 6-methyl-2-(4-methylphenyl)pyrimidin-4-yloxy moiety. Its molecular formula is C₂₁H₂₀ClN₃O₂, with a molecular weight of 381.86 g/mol. Pyrimidine derivatives are widely studied for biological activities, including antimicrobial and antifungal properties, as noted in related research .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-3-7-17(8-4-14)21-24-15(2)11-20(25-21)27-13-19(26)23-12-16-5-9-18(22)10-6-16/h3-11H,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOXCHFYLWLMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzylamine: This intermediate is synthesized by the reduction of 4-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of 6-methyl-2-(4-methylphenyl)pyrimidin-4-ol: This intermediate is prepared by the condensation of 4-methylbenzaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of 4-chlorobenzylamine with 6-methyl-2-(4-methylphenyl)pyrimidin-4-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s analogs differ in substituents on the phenyl rings, heterocyclic cores, and functional groups. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated via fragment-based methods (e.g., Crippen’s method).
Screening Data and Availability
High-throughput screening () identified over 15,700 acetamide analogs, with key candidates including:
- N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide : Available as 28 mg (MW 374.87), highlighting its prominence in early-stage testing .
- N-[(2,3-Dimethoxyphenyl)methyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide : Polar methoxy groups may improve aqueous solubility (MW 413.47) .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that exhibits a variety of biological activities. This article explores its pharmacological profiles, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a chlorophenyl group and a pyrimidine derivative. The molecular formula is , and it has a molecular weight of approximately 329.82 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl compounds have been tested against various bacterial strains, demonstrating moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
-
Enzyme Inhibition
- The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The ability to inhibit urease also suggests potential applications in treating infections caused by urease-producing bacteria.
-
Anticancer Potential
- Research indicates that similar pyrimidine-based compounds have shown anticancer properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth . The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Binding : The structural components may allow for binding to specific receptors involved in neurotransmission or cellular signaling pathways.
- Enzyme Interaction : The presence of functional groups suggests potential interactions with enzymatic sites, leading to inhibition or modulation of enzyme activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various chlorophenyl derivatives, revealing that compounds with similar structures exhibited varying degrees of effectiveness against gram-positive and gram-negative bacteria .
- Enzyme Inhibition Studies : In vitro assays demonstrated that certain derivatives inhibited AChE significantly, indicating their potential as therapeutic agents for neurological disorders .
Data Summary Table
| Biological Activity | Assessed Compound | Results |
|---|---|---|
| Antibacterial | This compound | Moderate to strong activity against Salmonella typhi |
| Enzyme Inhibition | Similar pyrimidine derivatives | Significant inhibition of AChE |
| Anticancer | Pyrimidine analogs | Induced apoptosis in cancer cell lines |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[(4-chlorophenyl)methyl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide?
The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include:
- Coupling reactions : Use of catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach aromatic substituents .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Temperature control : Maintain 60–80°C during pyrimidine ring formation to avoid side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃ | DMF | 80°C | 65–70 |
| 2 | AcCl, Et₃N | DCM | 0–25°C | 85–90 |
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and structural integrity (e.g., δ 7.52 ppm for aromatic protons) .
- LC-MS : Confirm molecular weight (e.g., m/z 376.0 [M+H]⁺) and detect impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity ≥95% .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?
- Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .
- Statistical analysis : Apply ANOVA to distinguish between experimental noise and significant variables .
Q. What methodologies are recommended to elucidate the compound’s mechanism of action in biological systems?
- Molecular docking : Use X-ray crystal structures (e.g., CSD entry ARARUI) to model interactions with target enzymes .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for receptor-ligand interactions .
- Enzyme inhibition assays : Monitor IC50 values using fluorogenic substrates in kinase or protease assays .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability and hydrogen bonding (e.g., N–H⋯N interactions) .
- QM/MM hybrid methods : Calculate binding energies for active site residues .
- Pharmacophore modeling : Identify critical functional groups (e.g., pyrimidine oxygen, chlorophenyl group) for target engagement .
Q. Table 2: Key Structural Features Influencing Bioactivity
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Comparative synthesis : Introduce substituents (e.g., halogens, methyl groups) at the pyrimidine or acetamide positions .
- Biological screening : Test analogs in cellular assays (e.g., antiproliferative activity in cancer cell lines) .
- Crystallographic analysis : Compare binding modes using analogs with modified substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) .
Q. Table 3: SAR Analysis of Pyrimidine-Based Analogs
| Compound Modification | Bioactivity Change | Reference |
|---|---|---|
| Replacement of Cl with F | ↑ Solubility, ↓ IC50 | |
| Addition of methoxy group | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
